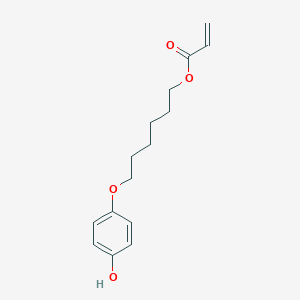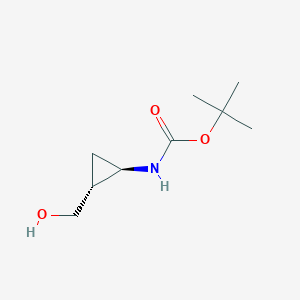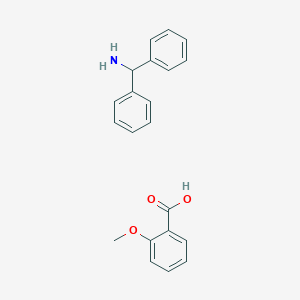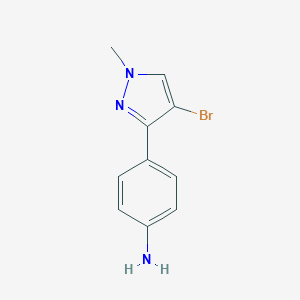
4-(4-Methoxyphenyl)isoxazol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
"4-(4-Methoxyphenyl)isoxazol-5-amine" is a compound that has been synthesized and analyzed within the context of medicinal chemistry and materials science. Its structure allows for a variety of chemical reactions and modifications, making it a compound of interest for developing new chemical entities with potential biological activities or material properties.
Synthesis Analysis
The synthesis of isoxazole derivatives, including compounds similar to "4-(4-Methoxyphenyl)isoxazol-5-amine," involves cyclization reactions and modifications of phenyl groups. For example, the synthesis of isoxazole- and oxazole-4-carboxylic acids derivatives through controlled isoxazole-azirine-isoxazole/oxazole isomerization has been reported, showcasing the versatility of reactions applicable to this compound class (Serebryannikova et al., 2019).
Scientific Research Applications
Anticancer Applications
4-(4-Methoxyphenyl)isoxazol-5-amine and its derivatives have been studied for their potential anticancer properties. A research demonstrated the synthesis of certain derivatives and evaluated their anticancer activity against human cancer cell lines such as MCF-7 (breast), A549 (lung), Du-145 (prostate), and MDA MB-231 (breast), showing moderate to good activity across all cell lines (Yakantham, Sreenivasulu, & Raju, 2019). Additionally, certain 1,3,4-thiadiazole derivatives, designed and synthesized starting from isocyanates and acid hydrazides, displayed notable in vitro antitumor activities against breast cancer and normal human cell lines (Chandra Sekhar et al., 2019).
Antimicrobial Applications
The compound has also been explored for its antimicrobial potential. Research shows the synthesis and screening of 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazol-3-one derivatives for their antimicrobial activities, with some compounds demonstrating moderate to good activities against test microorganisms (Bektaş et al., 2007). Another study synthesized a novel series of isoxazole clubbed 1,3,4-oxadiazole derivatives, evaluating them for antimicrobial as well as antitubercular activity, finding good efficacy against certain bacterial strains and M. tuberculosis H37Rv (Shingare et al., 2018).
Applications in Synthesis and Modification
4-(4-Methoxyphenyl)isoxazol-5-amine is also significant in the synthesis and functional modification of various compounds. A study reported the synthesis of isoxazole- and oxazole-4-carboxylic acid derivatives through controlled isomerization, which is crucial in various synthetic processes (Serebryannikova et al., 2019). Furthermore, poly vinyl alcohol/acrylic acid hydrogels were modified with amine compounds, including 4-amino-N-(4-methoxy-1,2,5-thiadiazol-3-yl) benzene sulfonamide, to enhance their swelling properties and thermal stability, indicating potential medical applications (Aly & El-Mohdy, 2015).
Safety and Hazards
Future Directions
Isoxazole, a five-membered heterocyclic moiety, is commonly found in many commercially available drugs . Given their enormous significance, it is always imperative to develop new eco-friendly synthetic strategies . This suggests that “4-(4-Methoxyphenyl)isoxazol-5-amine” and other isoxazole derivatives may continue to be of interest in the field of drug discovery .
properties
IUPAC Name |
4-(4-methoxyphenyl)-1,2-oxazol-5-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c1-13-8-4-2-7(3-5-8)9-6-12-14-10(9)11/h2-6H,11H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDNIKDCAFQCCIS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(ON=C2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10444673 |
Source


|
| Record name | 4-(4-methoxyphenyl)-1,2-oxazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10444673 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Methoxyphenyl)isoxazol-5-amine | |
CAS RN |
183666-47-9 |
Source


|
| Record name | 4-(4-methoxyphenyl)-1,2-oxazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10444673 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![4-Pyrimidinecarboxamide,n-[1-[(cyclohexylamino)carbonyl]-3-methylbutyl]-n-(4-methoxyphenyl)-6-phenyl-2-(1-pyrrolidinyl)-](/img/structure/B66817.png)
![5-(Tert-butoxycarbonyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carboxylic acid](/img/structure/B66819.png)

